molecular formula C17H16N2O5 B12109228 2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid

2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid

Cat. No.: B12109228
M. Wt: 328.32 g/mol
InChI Key: RTLROKIEAMYNMY-UHFFFAOYSA-N
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Description

2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenylacetic acid moiety linked to a phenoxyacetamido group. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-carbamoylphenol with chloroacetic acid to form 4-carbamoylphenoxyacetic acid. This intermediate is then reacted with 3-aminophenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the carbamoyl and phenoxy groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carbamoylphenoxyacetic acid
  • 3-Aminophenylacetic acid
  • Phenylacetic acid derivatives

Uniqueness

2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-[3-[[2-(4-carbamoylphenoxy)acetyl]amino]phenyl]acetic acid

InChI

InChI=1S/C17H16N2O5/c18-17(23)12-4-6-14(7-5-12)24-10-15(20)19-13-3-1-2-11(8-13)9-16(21)22/h1-8H,9-10H2,(H2,18,23)(H,19,20)(H,21,22)

InChI Key

RTLROKIEAMYNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)N)CC(=O)O

Origin of Product

United States

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